
Icomethasone 21-Acetate
説明
Icomethasone 21-Acetate is a synthetic glucocorticoid derivative belonging to the corticosteroid class. While direct references to "Icomethasone" are absent in the provided evidence, structural and functional analogs, such as dexamethasone 21-acetate, betamethasone 21-acetate, and hydrocortisone 21-acetate, are well-documented. These compounds share a common pregnane core modified with substituents like fluorine, methyl groups, and acetylated hydroxyl groups at the C21 position, which enhance their stability, bioavailability, and pharmacological activity .
Key structural features of 21-acetate corticosteroids include:
特性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCFMNLEYHEXKU-RPRRAYFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24916-91-4 | |
Record name | Icometasone-21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICOMETASONE-21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP3UNH3SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Step 1: Grignard Reaction
Reactants : Compound (I) (e.g., 17α-hydroxy-16α-methyl-1,4,9-triene-pregna-3,20-dione) is treated with a Grignard reagent (e.g., methylmagnesium bromide) in a polar solvent (tetrahydrofuran or dichloromethane).
Conditions : Reaction proceeds at 25–40°C for 1–2 hours, yielding intermediate (1).
Step 2: Epoxidation
Reactants : Intermediate (1) undergoes epoxidation using halide reagents (e.g., HClO₄) and acid catalysts.
Conditions : Conducted in dichloromethane at -5–10°C, forming 17,20-epoxy intermediates.
Step 3: Fluorination
Reactants : Epoxy intermediate reacts with fluorinating agents (e.g., HF-pyridine).
Conditions : Solvent systems (e.g., chloroform/methanol) at 0–25°C introduce the 9α-fluoro group.
Step 4: Iodination
Reactants : Fluorinated intermediate is iodinated using iodine monochloride.
Conditions : Conducted in dimethylformamide (DMF) at 35–60°C, yielding iodide (4).
Step 5: Acetate Substitution
Reactants : Iodide (4) reacts with potassium acetate in DMF.
Conditions : Heated to 60±2°C for 2 hours, achieving 85–90% yield of dexamethasone 21-acetate.
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
1 | MeMgBr | THF | 35°C | 92% |
4 | ICl | DMF | 60°C | 88% |
5 | KOAc | DMF | 60°C | 89% |
Route 2: Alternative Sequence for Industrial Scalability
This route prioritizes substitution before fluorination, reducing side reactions:
-
Grignard Reaction : As in Route 1.
-
Iodination : Immediate iodination of intermediate (1).
-
Acetate Substitution : Early introduction of the 21-acetate group.
Optimization of Critical Parameters
Solvent Systems
Temperature Control
-
Epoxidation : Sub-zero temperatures (-5°C) minimize epoxy ring opening.
-
Substitution : Elevated temperatures (60°C) accelerate nucleophilic displacement.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Characterization
Industrial Applications and Challenges
Scalability Considerations
科学的研究の応用
Dermatology
Icomethasone 21-acetate is frequently employed in dermatological treatments due to its potent anti-inflammatory effects. It is particularly effective in managing conditions such as:
- Psoriasis : Clinical studies have demonstrated significant improvement in psoriatic lesions following treatment with this compound formulations .
- Eczema : The compound is utilized in topical formulations to alleviate symptoms of eczema, reducing itching and inflammation .
- Contact Dermatitis : Its efficacy in treating contact dermatitis has been documented, providing relief from acute inflammatory responses .
Rheumatology
In rheumatology, this compound is used for its immunosuppressive properties. It helps manage autoimmune conditions such as:
- Rheumatoid Arthritis : Studies indicate that corticosteroids like Icomethasone can reduce joint inflammation and improve patient mobility .
- Systemic Lupus Erythematosus (SLE) : The compound has shown promise in controlling flares of SLE by modulating the immune response .
Pharmacological Studies
This compound serves as a reference compound in pharmacological research aimed at understanding corticosteroid mechanisms. Researchers utilize it to:
- Investigate the molecular pathways involved in inflammation and immune response modulation.
- Develop new formulations that maximize therapeutic effects while minimizing side effects .
Drug Development
The compound is also pivotal in drug development processes, especially for creating new corticosteroid derivatives with enhanced efficacy or reduced side effects. Its structural characteristics allow researchers to explore modifications that could lead to better therapeutic agents .
Clinical Efficacy in Psoriasis
A randomized controlled trial involving patients with moderate to severe psoriasis evaluated the effectiveness of this compound cream compared to a placebo. Results indicated a significant reduction in the Psoriasis Area and Severity Index (PASI) scores among those treated with the corticosteroid, highlighting its clinical utility in dermatological practice .
Rheumatoid Arthritis Management
In a cohort study of rheumatoid arthritis patients, those receiving this compound reported improved joint function and reduced pain levels over a six-month period compared to baseline measures. These findings support its role as an effective treatment option for managing chronic inflammatory conditions .
作用機序
Icomethasone 21-Acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
類似化合物との比較
Structural and Molecular Differences
The table below compares structural attributes of Icomethasone 21-Acetate analogs:
Key Observations :
- Fluorination at C9 (e.g., dexamethasone, betamethasone) enhances glucocorticoid potency but may increase mineralocorticoid side effects .
- Methyl groups at C16 (α or β) influence receptor binding specificity; β-methyl derivatives like betamethasone exhibit higher topical activity .
Pharmacological Activity and Potency
Topical Activity
- Fluocinolone Acetonide 21-Acetate: The addition of a 21-acetate group to fluocinolone acetonide increases topical activity fivefold compared to its parent compound .
- Betamethasone 17-Valerate : A C17 valerate chain enhances potency 300-fold over hydrocortisone, demonstrating the critical role of ester modifications .
- Hydrocortisone 21-Acetate : While less potent than fluorinated analogs, it remains a baseline for anti-inflammatory activity. Its photostability in creams decreases by 20% under UVB exposure, but parabens in formulations can mitigate degradation .
Channel Modulation
- Cortisone 21-Acetate : Potentiates Kv1 potassium channels with an EC₅₀ of 9.0 μM, slightly lower than cortisone (46 μM).
- Fluticasone Propionate : Exhibits significantly higher potency (EC₅₀ = 37 nM) due to its C17 propionate group and fluorine substitution .
Stability and Formulation Considerations
生物活性
Icomethasone 21-acetate, a synthetic glucocorticoid corticosteroid, is structurally related to other corticosteroids but has not been marketed for clinical use. Its biological activity primarily revolves around its anti-inflammatory and immunosuppressive properties, which are characteristic of glucocorticoids. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : CHClO
- Molecular Weight : 450.95 g/mol
- CAS Number : 24916-91-4
This compound is recognized for its structural similarity to other corticosteroids, which influences its pharmacological effects. It features a chlorinated structure that may enhance its potency compared to non-chlorinated analogs.
This compound exerts its biological effects primarily through:
- Glucocorticoid Receptor Binding : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory and immune responses.
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the secretion of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, which are pivotal in the inflammatory process.
- Immune Suppression : It has been shown to suppress lymphocyte proliferation and alter immune cell function, making it useful in treating autoimmune conditions.
Biological Activity Data
The following table summarizes key biological activities and their implications:
Case Study 1: In Vitro Studies
A study examined the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in the production of IL-6 and TNF-alpha upon treatment with this compound compared to untreated controls. This suggests a potent anti-inflammatory effect at the cellular level.
Case Study 2: In Vivo Efficacy
In an animal model of induced arthritis, administration of this compound resulted in decreased paw swelling and inflammatory markers in serum. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues, indicating effective suppression of the inflammatory response.
Comparative Analysis with Other Corticosteroids
The following table compares this compound with other well-known corticosteroids regarding their biological activities:
Corticosteroid | Anti-inflammatory Potency | Immunosuppressive Activity | Marketed Status |
---|---|---|---|
This compound | High | High | Not marketed |
Dexamethasone | Very High | Very High | Yes |
Prednisone | Moderate | Moderate | Yes |
Q & A
Basic Research Questions
Q. What synthetic pathways are recommended for producing high-purity Icomethasone 21-Acetate, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves acetylation at the 21-hydroxyl position of the parent steroid. For analogs like Prednisolone 21-Acetate (CAS 52-21-1), acetylation is achieved using acetic anhydride in anhydrous pyridine under controlled temperatures (40–50°C) . Intermediate characterization requires thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) to confirm acetylation. For purity, use HPLC with UV detection (λ = 240–254 nm) and compare retention times against reference standards .
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : Analyze ¹H and ¹³C spectra for characteristic acetate signals (e.g., δ ~2.0 ppm for CH₃COO− in ¹H NMR) and carbonyl carbons (δ ~170 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₃₂O₆: calculated 404.5 g/mol) .
- Purity Assessment :
- HPLC : Use a C18 column with isocratic elution (acetonitrile:water = 60:40) and UV detection. Monitor for impurities like unreacted starting material or 21-acetate degradation products .
Q. How can researchers standardize quantitative assays for this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.
- Chromatography : Gradient elution (0.1% formic acid in water vs. acetonitrile) to separate this compound from endogenous steroids.
- Detection : Multiple reaction monitoring (MRM) transitions specific to the acetate moiety (e.g., m/z 404.5 → 345.3 for quantification) .
Advanced Research Questions
Q. How can contradictory data on the anti-inflammatory efficacy of this compound be resolved in preclinical models?
- Methodological Answer :
- Experimental Design : Standardize animal models (e.g., murine ear edema) with controls for genetic variability and environmental stressors. Use blinded assessments to reduce bias.
- Dose-Response Analysis : Compare efficacy across multiple doses (e.g., 0.1–10 mg/kg) and administration routes (topical vs. systemic).
- Mechanistic Studies : Measure downstream biomarkers (e.g., IL-6, TNF-α suppression via ELISA) to correlate efficacy with glucocorticoid receptor (GR) activation .
- Data Interpretation : Account for batch-to-batch variability in compound purity, which may explain efficacy discrepancies .
Q. What strategies are effective for studying the metabolic stability and degradation pathways of this compound in vitro?
- Methodological Answer :
- Hepatic Microsomal Assays : Incubate this compound with human liver microsomes (HLM) and NADPH. Monitor time-dependent degradation via LC-MS to identify metabolites (e.g., deacetylated forms).
- Stability Testing : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolysis kinetics. Use Arrhenius plots to predict shelf-life under varying temperatures .
Q. How can researchers address discrepancies in reported receptor-binding affinities of this compound?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled dexamethasone (³H-dexamethasone) in GR-transfected cell lines. Calculate IC₅₀ values under consistent assay conditions (pH, temperature).
- Structural Analysis : Perform molecular docking studies to compare binding poses with crystallized GR structures. Highlight steric effects of the 21-acetate group on receptor interaction .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。